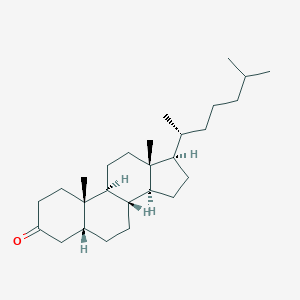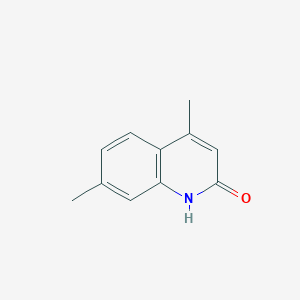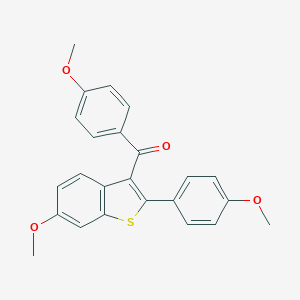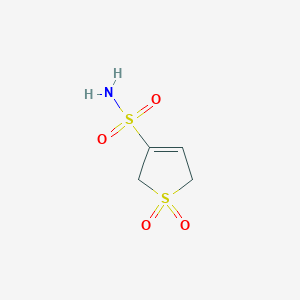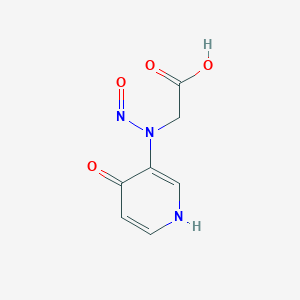
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI), commonly known as nitrosoglycine, is a chemical compound with the molecular formula C6H5N3O4. It is a yellow crystalline powder that is soluble in water and ethanol. Nitrosoglycine is a nitrosated derivative of glycine, an amino acid that is an essential building block of proteins. Nitrosoglycine has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of nitrosoglycine is not fully understood, but it is believed to involve the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response. Nitrosoglycine may act as a donor of NO, which can then activate various signaling pathways in cells.
生化学的および生理学的効果
Nitrosoglycine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, nitrosoglycine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In vivo, nitrosoglycine has been shown to have anti-inflammatory and cardioprotective effects, as well as improve the survival rate of animals subjected to ischemia-reperfusion injury.
実験室実験の利点と制限
Nitrosoglycine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, and it is stable under certain conditions. However, nitrosoglycine is sensitive to light and heat, and it can decompose rapidly in the presence of certain chemicals, such as acids and bases. Therefore, careful handling and storage are required to maintain its stability and purity.
将来の方向性
There are several future directions for research on nitrosoglycine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Another direction is to study its effects on plant growth and development, and its potential as a fertilizer and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of nitrosoglycine and its interaction with other molecules in cells.
合成法
Nitrosoglycine can be synthesized by nitrosating glycine with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds under acidic conditions and requires careful control of the reaction parameters, such as temperature and pH. The yield of nitrosoglycine can be improved by using a two-step process, in which glycine is first converted to its N-carboxyanhydride derivative, which is then nitrosated to form nitrosoglycine.
科学的研究の応用
Nitrosoglycine has been studied for its potential applications in various scientific fields. In medicine, nitrosoglycine has been investigated as a potential therapeutic agent for a range of conditions, including cancer, inflammation, and cardiovascular disease. In agriculture, nitrosoglycine has been studied as a potential fertilizer and plant growth regulator. In environmental science, nitrosoglycine has been investigated as a potential source of nitrogen oxide emissions in the atmosphere.
特性
CAS番号 |
120256-17-9 |
|---|---|
製品名 |
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI) |
分子式 |
C7H7N3O4 |
分子量 |
197.15 g/mol |
IUPAC名 |
2-[nitroso-(4-oxo-1H-pyridin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7N3O4/c11-6-1-2-8-3-5(6)10(9-14)4-7(12)13/h1-3H,4H2,(H,8,11)(H,12,13) |
InChIキー |
ANKFHTYUEAPSEB-UHFFFAOYSA-N |
SMILES |
C1=CNC=C(C1=O)N(CC(=O)O)N=O |
正規SMILES |
C1=CNC=C(C1=O)N(CC(=O)O)N=O |
同義語 |
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



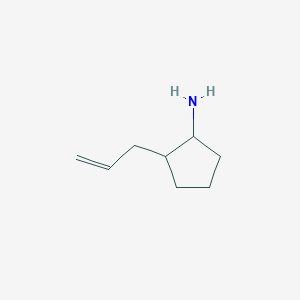
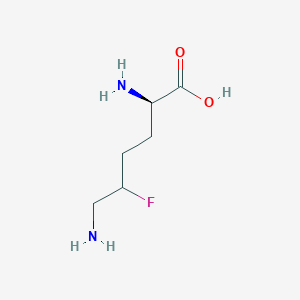
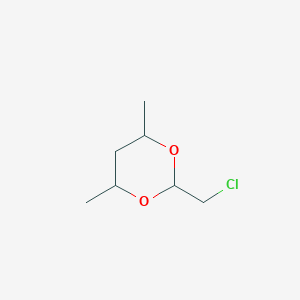
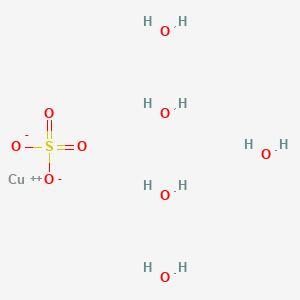
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
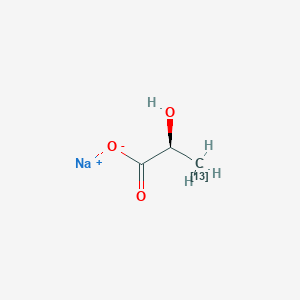
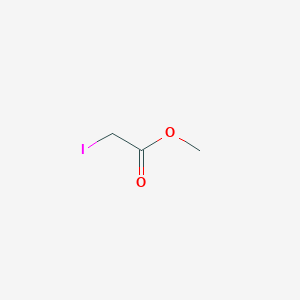

methanone](/img/structure/B52461.png)
